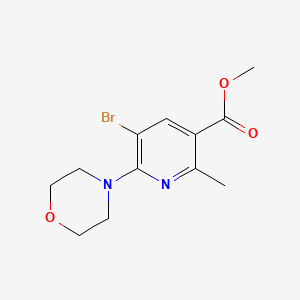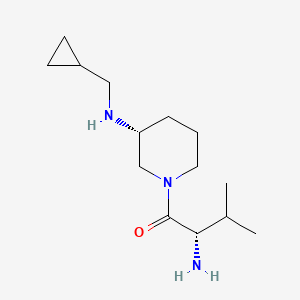![molecular formula C11H21ClN2O2 B11788014 Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B11788014.png)
Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride is a chemical compound with the molecular formula C11H20N2O2·HCl. It is a bicyclic compound that contains both an amino group and a carboxylate group. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the amino group: The amino group can be introduced through a nucleophilic substitution reaction.
Protection of the carboxylate group: The carboxylate group is often protected using a tert-butyl group to prevent unwanted reactions during subsequent steps.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Common techniques include continuous flow reactors and high-pressure reactors.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to form a nitro group.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: The major product is the nitro derivative of the compound.
Reduction: The major product is the alcohol derivative.
Substitution: The major products depend on the substituent introduced, such as alkyl or acyl derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the bicyclic structure provides rigidity and specificity. The compound can inhibit enzyme activity by binding to the active site and blocking substrate access.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Uniqueness
Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride is unique due to the presence of both an amino group and a carboxylate group in a bicyclic structure. This combination provides a versatile platform for chemical modifications and interactions with biological targets, making it valuable in various research applications.
Eigenschaften
Molekularformel |
C11H21ClN2O2 |
|---|---|
Molekulargewicht |
248.75 g/mol |
IUPAC-Name |
tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-6-7-4-8(12)9(13)5-7;/h7-9H,4-6,12H2,1-3H3;1H |
InChI-Schlüssel |
IEIPJHPABAWGJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B11787940.png)

![5-Cyclopropyl-7-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11787951.png)
![8-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine](/img/structure/B11787956.png)
![Methyl2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate](/img/structure/B11787964.png)


![2,4-Dichloro-8-methylbenzo[B]thieno[3,2-F][1,4]oxazepine](/img/structure/B11787987.png)




![(2-Phenyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11788021.png)

